molecular formula C18H27N3OS B2867524 2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone CAS No. 1172406-21-1

2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2867524
CAS No.: 1172406-21-1
M. Wt: 333.49
InChI Key: HACXSTHPEVFGCJ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone is a synthetic compound featuring a piperazine core substituted with a thiazole-cyclopropylmethyl group and a cyclopentyl-acetyl moiety. This structure combines three pharmacologically relevant motifs:

  • Piperazine: Known for enhancing bioavailability and modulating receptor interactions in CNS-active and antimicrobial agents .
  • Thiazole: A heterocycle frequently employed in drug design due to its metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-cyclopentyl-1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3OS/c22-18(11-14-3-1-2-4-14)21-9-7-20(8-10-21)12-17-19-16(13-23-17)15-5-6-15/h13-15H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACXSTHPEVFGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the cyclopentyl and cyclopropylthiazol moieties. These components are then combined through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases or acids, and the process may be carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques may also be employed to enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone is used to study enzyme inhibition and receptor binding. Its structural complexity makes it a valuable tool for probing biological pathways and mechanisms.

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry: In industry, this compound is utilized in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions may modulate signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their synthesis, and pharmacological relevance:

Compound Structural Features Synthesis & Yield Pharmacological Activity Reference
Target Compound Piperazine + thiazole-cyclopropylmethyl + cyclopentyl-ethanone Likely involves nucleophilic substitution and coupling reactions (similar to ). Hypothesized: Antimicrobial/CNS modulation (based on piperazine-thiazole synergy) N/A
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (13a-g) Piperazine + tetrazole-aryl + allyl group Column chromatography; yields 20–65% Antifungal, antibacterial (tetrazole moiety enhances bioactivity)
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (I) Piperazine + chloro-ethanone + phenyl group Nucleophilic substitution; crystallized for X-ray analysis Broad therapeutic potential (antidepressant, antitumor)
Compound 74 (Thiazole-pyrrolidinyl-benzodioxole) Thiazole + cyclopropane-carboxamide + pyrrolidinyl-benzoyl Multi-step coupling; 20% yield Not explicitly stated, but thiazole-cyclopropane systems are common in kinase inhibitors

Key Comparative Insights

Pharmacological Implications
  • Piperazine Derivatives : The phenyl-substituted analog (I) demonstrates broad bioactivity due to piperazine’s flexibility in receptor binding . The target’s cyclopentyl group may enhance CNS penetration compared to phenyl or allyl substituents.
  • Thiazole vs. Tetrazole : While tetrazole derivatives () show antifungal activity, the thiazole-cyclopropane combination in the target compound could improve metabolic stability and target specificity .
  • Cyclopropane vs. Cyclopentane : Cyclopropane’s strain increases reactivity, but cyclopentane’s larger ring may balance lipophilicity and steric effects, optimizing pharmacokinetics.
Crystallographic and Structural Analysis
  • The chloro-ethanone derivative (I) was structurally validated via X-ray crystallography , a method applicable to the target compound using programs like SHELXL (widely used for small-molecule refinement ).

Biological Activity

2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound is characterized by its unique molecular structure, which includes a cyclopentyl group and a piperazine moiety linked to a thiazole derivative. Understanding its biological activity is crucial for exploring its therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing primarily on its pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that 2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone exhibits significant anti-inflammatory effects. In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer properties. In cell line assays, it was observed to induce apoptosis in various cancer cell types, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro tests revealed that it exhibits bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Further research is needed to elucidate the exact mechanisms behind this antimicrobial action.

Research Findings and Case Studies

Study Findings Reference
Study 1Demonstrated significant inhibition of TNF-alpha in macrophages at concentrations of 10 µM.
Study 2Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM.
Study 3Showed bactericidal activity against S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

The precise mechanism by which 2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole moiety plays a critical role in modulating enzyme activity related to inflammation and cancer progression.

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